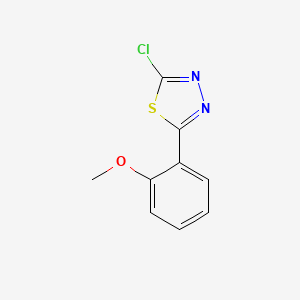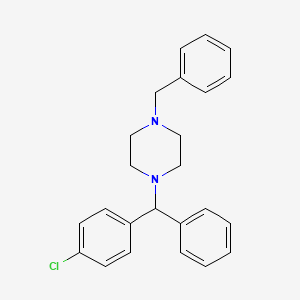
Demethyl Meclizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethyl Meclizine is a derivative of Meclizine, an antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound is an impurity of Meclizine and can be useful in the synthesis of other antihistamine drugs such as Hydroxyzine .
Méthodes De Préparation
The preparation of Demethyl Meclizine involves synthetic routes that typically include demethylation reactions. One common method is the microbial catalyzed regio-selective demethylation using specific strains of microbes like Streptomyces griseus . This method is advantageous due to its regio-selectivity and environmental friendliness.
Analyse Des Réactions Chimiques
Demethyl Meclizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
Demethyl Meclizine has several scientific research applications:
Chemistry: It is used in the synthesis of other antihistamine drugs.
Biology: It is studied for its effects on cellular processes and molecular pathways.
Medicine: It is used in the development of treatments for motion sickness and vertigo.
Industry: It is used in the formulation of pharmaceutical products.
Mécanisme D'action
Demethyl Meclizine exerts its effects by acting as a histamine H1 antagonist. It works by inhibiting the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and nucleus tractus solitarius to the chemoreceptor trigger zone and medullary vomiting center . This results in the reduction of nausea, vomiting, and dizziness.
Comparaison Avec Des Composés Similaires
Demethyl Meclizine is similar to other antihistamines such as Meclizine, Hydroxyzine, and Astaxanthin. it is unique due to its specific molecular structure and its use as an impurity in the synthesis of other drugs .
Similar Compounds
Meclizine: Used to treat motion sickness and vertigo.
Hydroxyzine: Used as an antihistamine and anxiolytic.
Astaxanthin: An antioxidant that extends lifespan in mice.
Propriétés
Formule moléculaire |
C24H25ClN2 |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1-benzyl-4-[(4-chlorophenyl)-phenylmethyl]piperazine |
InChI |
InChI=1S/C24H25ClN2/c25-23-13-11-22(12-14-23)24(21-9-5-2-6-10-21)27-17-15-26(16-18-27)19-20-7-3-1-4-8-20/h1-14,24H,15-19H2 |
Clé InChI |
NHJCUVGUUBMWHU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


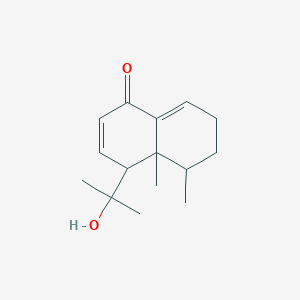
![7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B12313076.png)
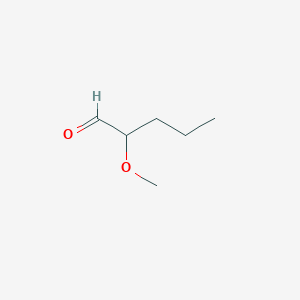
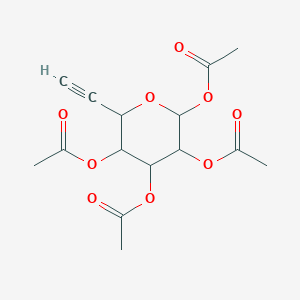
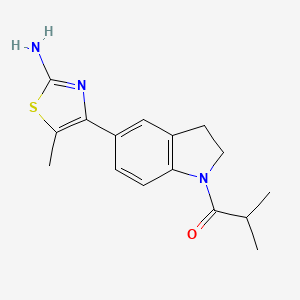
![2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12313086.png)

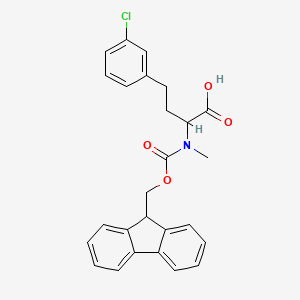
![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
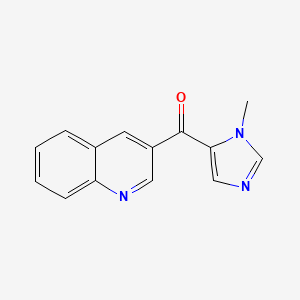
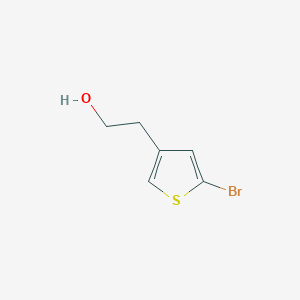
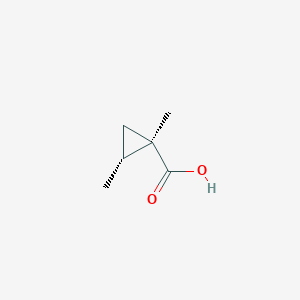
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
